![molecular formula C19H22N2O8 B12470102 2,3-Dihydroxy-3-{6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl}-2-methylpropyl benzoate](/img/structure/B12470102.png)
2,3-Dihydroxy-3-{6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl}-2-methylpropyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclomycin benzoate is a derivative of bicyclomycin, a broad-spectrum antibiotic known for its activity against Gram-negative bacteria and certain Gram-positive bacteria . Bicyclomycin was first isolated from Streptomyces sapporonesis and Streptomyces aizumenses in 1972 . Bicyclomycin benzoate retains the core bicyclomycin structure but is modified with a benzoate ester group, enhancing its properties for specific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclomycin benzoate involves the esterification of bicyclomycin with benzoic acid. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the bicyclomycin core structure.
Industrial Production Methods
Industrial production of bicyclomycin benzoate follows similar synthetic routes but on a larger scale. The process involves the fermentation of Streptomyces species to produce bicyclomycin, followed by chemical modification to introduce the benzoate ester group . The fermentation conditions are optimized to maximize the yield of bicyclomycin, and the subsequent chemical modification is performed in large reactors with precise control over reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclomycin benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the bicyclomycin core can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various derivatives of bicyclomycin with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Bicyclomycin benzoate has a wide range of scientific research applications:
Mechanism of Action
Bicyclomycin benzoate exerts its effects by inhibiting the transcription termination factor Rho in bacteria . This inhibition disrupts the termination of transcription, leading to the accumulation of incomplete transcripts and ultimately bacterial cell death . The molecular targets include the Rho protein, and the pathways involved are related to bacterial transcription and RNA processing .
Comparison with Similar Compounds
Similar Compounds
Bicyclomycin: The parent compound, which lacks the benzoate ester group but shares the same core structure and mechanism of action.
Diketopiperazines: A class of compounds that includes bicyclomycin and other cyclic dipeptides with similar structural features.
Uniqueness
Bicyclomycin benzoate is unique due to its enhanced stability and modified pharmacokinetic properties compared to bicyclomycin . The addition of the benzoate ester group improves its solubility and bioavailability, making it more effective in certain applications .
Properties
Molecular Formula |
C19H22N2O8 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[2,3-dihydroxy-3-(6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl)-2-methylpropyl] benzoate |
InChI |
InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24) |
InChI Key |
YYGLCPHONATYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


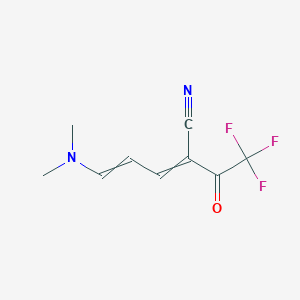
![2-Methylpropyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12470022.png)
![N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B12470027.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B12470033.png)
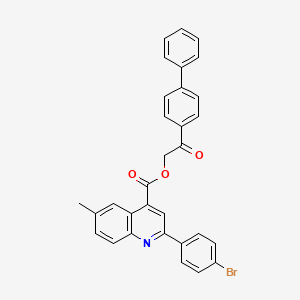
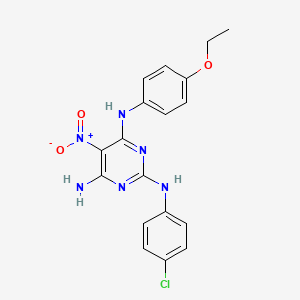
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12470049.png)
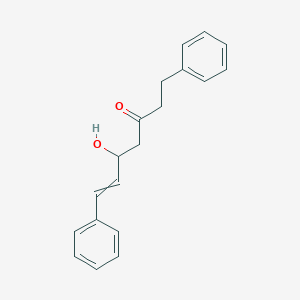
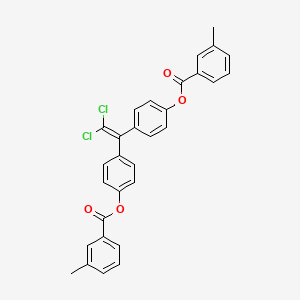
![3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12470062.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12470068.png)
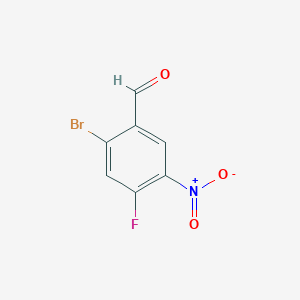
![3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B12470092.png)
![N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12470098.png)
